Ethyl 4-{[4,6-bis(pyrrolidin-1-YL)-1,3,5-triazin-2-YL]amino}piperidine-1-carboxylate
Overview
Description
Ethyl 4-{[4,6-bis(pyrrolidin-1-YL)-1,3,5-triazin-2-YL]amino}piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylic acids This compound contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a triazine ring, which is a six-membered ring containing three nitrogen atoms The presence of pyrrolidine rings further adds to its structural complexity
Preparation Methods
The synthesis of Ethyl 4-{[4,6-bis(pyrrolidin-1-YL)-1,3,5-triazin-2-YL]amino}piperidine-1-carboxylate involves multiple steps, including the construction of the piperidine and triazine rings, followed by their functionalization and coupling. The synthetic route typically starts with the preparation of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors. The triazine ring is then synthesized using triazine precursors, and the pyrrolidine rings are introduced through nucleophilic substitution reactions. The final step involves the coupling of the piperidine and triazine rings to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 4-{[4,6-bis(pyrrolidin-1-YL)-1,3,5-triazin-2-YL]amino}piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a scaffold for the development of new drugs due to its ability to interact with various biological targets. In biology, it is used to study the effects of nitrogen-containing heterocycles on cellular processes. In the pharmaceutical industry, it is used in the synthesis of bioactive molecules with potential therapeutic applications. Additionally, it is used in the development of agrochemicals and materials science due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4,6-bis(pyrrolidin-1-YL)-1,3,5-triazin-2-YL]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazine and piperidine rings allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pyrrolidine rings contribute to the compound’s overall stability and enhance its ability to penetrate cellular membranes. The exact pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Ethyl 4-{[4,6-bis(pyrrolidin-1-YL)-1,3,5-triazin-2-YL]amino}piperidine-1-carboxylate can be compared with other similar compounds, such as piperidinecarboxylic acids and triazine derivatives. Similar compounds include Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate and 4-(1-pyrrolidinyl)piperidine. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of piperidine, triazine, and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O2/c1-2-28-19(27)26-13-7-15(8-14-26)20-16-21-17(24-9-3-4-10-24)23-18(22-16)25-11-5-6-12-25/h15H,2-14H2,1H3,(H,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMVSGCJMYYDCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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